6-Thia-2-azaspiro[4.5]decane 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-2-azaspiro[4.5]decane 6,6-dioxide is a spirocyclic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is part of a class of spiro compounds, which are characterized by their unique bicyclic structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide involves several steps. One common method includes the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scalable synthesis techniques to produce the compound in larger quantities, ensuring consistency and purity .
Analyse Chemischer Reaktionen
6-Thia-2-azaspiro[4.5]decane 6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can result in the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the industry for the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with biological molecules, potentially inhibiting or activating certain enzymes and receptors . These interactions can lead to various biological effects, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
6-Thia-2-azaspiro[4.5]decane 6,6-dioxide can be compared with other similar spirocyclic compounds such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide and 1-R-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of different substituents and functional groups in these compounds can lead to variations in their reactivity and applications .
Eigenschaften
Molekularformel |
C8H15NO2S |
---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
6λ6-thia-2-azaspiro[4.5]decane 6,6-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-2-1-3-8(12)4-5-9-7-8/h9H,1-7H2 |
InChI-Schlüssel |
JSLHIWQELPVJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=O)(=O)C2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.